Product packaging for 2-(QUINOLIN-5-YL)ISOINDOLE-1,3-DIONE(Cat. No.:)

2-(QUINOLIN-5-YL)ISOINDOLE-1,3-DIONE

Cat. No.: B5304132
M. Wt: 274.27 g/mol
InChI Key: ISBFPZSZMODNRT-UHFFFAOYSA-N
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Description

2-(Quinolin-5-yl)isoindole-1,3-dione is a synthetic organic compound belonging to the class of N-substituted isoindole-1,3-diones (phthalimides) incorporating a quinoline moiety. This molecular architecture, which combines a planar, electron-accepting phthalimide group with the electron-donating and heteroaromatic characteristics of quinoline, is of significant interest in materials science and pharmaceutical research . Compounds of this structural family are frequently investigated as key precursors or scaffolds in the development of organic electronic materials, dyes, and fluorescent probes due to their potential photophysical properties . In medicinal chemistry, the phthalimide group is a privileged structure known for its diverse biological activities, and its fusion with quinoline, a scaffold prevalent in many bioactive molecules, opens avenues for exploring new pharmacologically active agents . Researchers utilize this and related compounds as building blocks in the synthesis of more complex molecules, often via transition metal-catalyzed reactions such as direct carbonylation of C-H bonds . This product is intended for research and development purposes strictly within a laboratory setting. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H10N2O2 B5304132 2-(QUINOLIN-5-YL)ISOINDOLE-1,3-DIONE

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-quinolin-5-ylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N2O2/c20-16-11-5-1-2-6-12(11)17(21)19(16)15-9-3-8-14-13(15)7-4-10-18-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBFPZSZMODNRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC4=C3C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Aspects for 2 Quinolin 5 Yl Isoindole 1,3 Dione

Precursor Synthesis and Functionalization Strategies

The synthesis of 2-(quinolin-5-yl)isoindole-1,3-dione fundamentally relies on the availability of two key precursors: 5-aminoquinoline (B19350) and a phthalic acid derivative, typically phthalic anhydride (B1165640).

5-Aminoquinoline Synthesis: The preparation of 5-aminoquinoline can be achieved through various established methods for quinoline (B57606) synthesis, followed by nitration and subsequent reduction. Classical methods like the Skraup, Doebner-von Miller, and Friedländer syntheses are foundational for constructing the quinoline core. nih.gov The Skraup synthesis, for instance, involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. pharmaguideline.com Following the formation of the quinoline ring, nitration and reduction steps are employed to introduce the amino group at the C-5 position. acs.org

Functionalization of Precursors: The reactivity of both the quinoline and phthalimide (B116566) precursors can be modulated through various functionalization strategies. For the quinoline moiety, electrophilic substitution reactions can introduce various functional groups onto the aromatic rings, although the regioselectivity is influenced by the directing effects of the existing substituents and the nitrogen atom. pharmaguideline.com For the phthalic anhydride precursor, electrophilic aromatic substitution can be used to introduce substituents on the benzene (B151609) ring, thereby allowing for the synthesis of a diverse range of substituted this compound analogs.

Direct Annulation and Coupling Reactions for Isoindole-1,3-dione Formation

The most direct and common method for the formation of the isoindole-1,3-dione ring is the condensation reaction between a primary amine and phthalic anhydride. acs.org In the context of synthesizing this compound, this involves the reaction of 5-aminoquinoline with phthalic anhydride.

This reaction typically proceeds by heating the two reactants in a suitable solvent, such as acetic acid, often with a catalyst like sulphamic acid to achieve high yields. researchgate.net The mechanism involves a nucleophilic attack of the amino group of 5-aminoquinoline on one of the carbonyl carbons of phthalic anhydride, leading to the formation of a phthalamic acid intermediate. Subsequent intramolecular cyclization with the loss of a water molecule yields the final phthalimide product. researchgate.net

Alternative and more advanced methods for N-substituted phthalimide synthesis include:

Gabriel Synthesis: While traditionally used for preparing primary amines, the core reaction involves the N-alkylation of potassium phthalimide. organic-chemistry.orgpatsnap.com A variation could involve the coupling of a halogenated quinoline with potassium phthalimide.

Metal-Catalyzed Reactions: Palladium-catalyzed reactions have been developed for the synthesis of N-substituted phthalimides from ortho-halobenzoic acids, amines, and a carbon monoxide source. nih.gov Copper-catalyzed methods have also been employed for the assembly of phthalimides from 2-halobenzoic acids, amines, and a cyanide source in water. acs.orgnih.gov

Denitrogenative Cyanation: A metal-free approach involves the reaction of 1,2,3-benzotriazin-4(3H)-ones with trimethylsilyl (B98337) cyanide (TMSCN) to form phthalimides. acs.org

MethodReactantsConditionsYield
Traditional Condensation5-Aminoquinoline, Phthalic AnhydrideAcetic acid, 110 °C, Sulphamic acid catalyst86-98% researchgate.net
Microwave-Assisted5-Aminoquinoline, Phthalic AnhydrideMicrowave, 150-250 °C, 3-10 min52-89% researchgate.net
Pd-Catalyzed Cycloaddition2-Iodo-N-phenylbenzamides, Difluorocarbene precursorsPd catalystHigh yields rsc.org
Metal-Free Denitrogenative Cyanation1,2,3-Benzotriazin-4(3H)-ones, TMSCNDMSO, Water, 120 °CGood to high yields acs.org

Advanced Synthetic Approaches to Incorporate the Quinoline Moiety

While the condensation of 5-aminoquinoline with phthalic anhydride is the most straightforward approach, advanced strategies can be employed to construct the quinoline ring onto a pre-formed phthalimide structure. These methods often utilize modern catalytic systems.

Transition Metal-Catalyzed Annulation: Palladium and copper catalysts are widely used in quinoline synthesis. numberanalytics.com For instance, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction could potentially be used to couple a boronic acid-functionalized phthalimide with a suitable halogenated pyridine (B92270) derivative, followed by an intramolecular cyclization to form the quinoline ring. numberanalytics.com Similarly, copper-catalyzed Ullmann-type couplings could be envisioned. numberanalytics.com

C-H Activation Strategies: Recent advancements have focused on the use of transition-metal catalysts (e.g., Rhodium, Ruthenium, Cobalt, Copper) to directly functionalize C-H bonds, offering a more atom-economical approach to quinoline synthesis. mdpi.com A strategy could involve the C-H activation of an N-aryl phthalimide and its subsequent annulation with an alkyne or other coupling partner to construct the quinoline ring system. Rhodium-catalyzed synthesis of N-quinolyl phthalimides has been achieved through C–H activation/carbonylation of 8-aminoquinoline (B160924) benzamides. rsc.org

Photochemical and Electrochemical Methods: These emerging techniques offer green and sustainable alternatives for quinoline synthesis, often proceeding under mild conditions without the need for metal catalysts. nih.govmdpi.com

Mechanistic Investigations of Key Bond-Forming Reactions

The primary bond-forming reaction in the most common synthetic route is the formation of the imide bond between the amine and the anhydride. The mechanism proceeds in two main steps:

Nucleophilic Acyl Substitution: The lone pair of electrons on the nitrogen atom of 5-aminoquinoline acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate, which then collapses to form the phthalamic acid intermediate. researchgate.net

Intramolecular Cyclization (Dehydration): The carboxylic acid and amide functionalities of the phthalamic acid intermediate then undergo an intramolecular condensation reaction. This is typically facilitated by heat and/or an acid catalyst. The hydroxyl group of the carboxylic acid is protonated, making it a better leaving group (water). The nitrogen atom of the amide then attacks the carbonyl carbon of the protonated carboxylic acid, forming another tetrahedral intermediate. Subsequent loss of a water molecule and deprotonation yields the stable five-membered imide ring of the this compound product. researchgate.net

Mechanistic studies of advanced catalytic methods, such as those involving C-H activation, are more complex and often involve organometallic intermediates and catalytic cycles. rsc.org For example, in Rh-catalyzed syntheses, the mechanism can involve oxidative addition, C-H activation, migratory insertion, and reductive elimination steps. rsc.org

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include:

Solvent: The choice of solvent can significantly impact the reaction rate and yield. Acetic acid is commonly used for the condensation of amines and anhydrides as it is a polar protic solvent that can facilitate the reaction. researchgate.net In some cases, solvent-free conditions or the use of green solvents like ionic liquids can be advantageous. nih.govnumberanalytics.com

Catalyst: While the condensation can proceed thermally, the use of catalysts such as sulphamic acid, Lewis acids (e.g., TaCl5-silica gel), or imidazole (B134444) can accelerate the reaction and improve yields. researchgate.netorganic-chemistry.orgnih.gov For metal-catalyzed reactions, the choice of metal, ligand, and additives is critical. nih.gov

Temperature and Reaction Time: These parameters are often interdependent. Higher temperatures generally lead to faster reaction rates but can also promote side reactions and decomposition. Microwave-assisted synthesis can significantly reduce reaction times and often improve yields. researchgate.netnumberanalytics.com

Reagent Stoichiometry: Using a slight excess of one of the reactants can help to drive the reaction to completion.

Bayesian optimization and other machine learning algorithms are emerging as powerful tools for rapidly identifying optimal reaction conditions from a large parameter space, minimizing the need for extensive and time-consuming experimental screening. nih.gov

Stereoselective Synthesis and Enantiomeric Purity Considerations

For the specific compound this compound, there are no stereocenters in the core structure, so stereoselective synthesis and enantiomeric purity are not applicable.

However, if chiral substituents were to be introduced on either the quinoline or the isoindole-1,3-dione moiety, then stereoselective synthesis would become a critical consideration. For instance, the synthesis of chiral quinoline alkaloids often involves stereoselective epoxidation or other asymmetric reactions. psu.edu Similarly, atroposelective synthesis of N-aryl phthalimides, where axial chirality arises from restricted rotation around the N-aryl bond, has been achieved using N-heterocyclic carbene (NHC) catalysis. nih.gov In such cases, chiral chromatography (e.g., chiral HPLC) would be necessary to determine the enantiomeric excess (ee) of the product. researchgate.net

Scalability and Green Chemistry Principles in Synthesis

For the practical application of this compound, the scalability of its synthesis and adherence to green chemistry principles are important.

Scalability: The traditional condensation of 5-aminoquinoline and phthalic anhydride is generally a scalable process. However, challenges may arise in terms of heat transfer, mixing, and product isolation on a large scale. Continuous flow chemistry offers a potential solution for improved scalability, safety, and control over reaction parameters. For more complex, multi-step syntheses involving expensive catalysts, catalyst recovery and reuse become crucial for economic viability on a larger scale. nih.gov

Green Chemistry Principles: Several aspects of the synthesis can be improved to align with green chemistry principles:

Atom Economy: The direct condensation reaction has good atom economy, with water being the only byproduct. rsc.org C-H activation strategies are also highly atom-economical. mdpi.com

Use of Safer Solvents and Reagents: Replacing hazardous solvents with greener alternatives like water, ethanol, or ionic liquids is a key goal. nih.govnih.gov Avoiding toxic reagents and heavy metals where possible is also important. Metal-free synthetic routes are particularly attractive in this regard. nih.govacs.org

Energy Efficiency: Microwave-assisted synthesis and the use of efficient catalysts can reduce energy consumption by lowering reaction temperatures and shortening reaction times. researchgate.netnumberanalytics.com

Renewable Feedstocks: While not yet a primary focus for this specific compound, the future of green chemistry will involve the use of starting materials derived from renewable resources.

Catalyst Recycling: The development of heterogeneous or recoverable homogeneous catalysts is essential for sustainable metal-catalyzed processes. nih.gov

By focusing on these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly.

Advanced Structural Elucidation and Conformational Analysis of 2 Quinolin 5 Yl Isoindole 1,3 Dione

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules like 2-(quinolin-5-yl)isoindole-1,3-dione. While specific spectra for this compound are not readily found in the literature, the expected NMR data can be predicted based on its constituent quinoline (B57606) and isoindole-1,3-dione moieties.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display a series of signals corresponding to the distinct protons on the aromatic rings of the quinoline and isoindole-1,3-dione systems. The protons on the isoindole-1,3-dione fragment would likely appear as a complex multiplet in the aromatic region. The quinoline ring protons would also resonate in the aromatic region, with their specific chemical shifts and coupling patterns providing information about their relative positions. For instance, studies on similar isoindoline-1,3-dione derivatives show aromatic proton signals in the range of δ 6.45–8.48 ppm nih.govnih.gov.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing signals for each unique carbon atom in the molecule. The carbonyl carbons of the isoindole-1,3-dione moiety are expected to be the most downfield-shifted signals, typically appearing above δ 160 ppm nih.gov. The remaining aromatic carbons of both ring systems would resonate in the approximate range of δ 120-150 ppm.

2D NMR Spectroscopy: To definitively assign all proton and carbon signals and to elucidate the connectivity within the molecule, a suite of 2D NMR experiments would be essential. These techniques include:

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the quinoline and isoindole-1,3-dione rings.

HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the quinoline and isoindole-1,3-dione fragments.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound This table is predictive and based on the analysis of similar compounds.

Moiety Atom Type Predicted Chemical Shift (ppm) Expected Multiplicity/Comments
Isoindole-1,3-dione Aromatic CH 7.8 - 8.0 Multiplets
Carbonyl C=O > 165 Singlet
Aromatic C 123 - 135
Quinoline Aromatic CH 7.4 - 9.0 Doublets, Triplets, Multiplets
Aromatic C 121 - 150

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Supramolecular Interactions

Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information for a crystalline solid. This technique would allow for the precise determination of bond lengths, bond angles, and torsion angles within the this compound molecule. Furthermore, it would reveal the packing arrangement of the molecules in the crystal lattice and identify any significant intermolecular interactions, such as π-π stacking or hydrogen bonding, which govern the supramolecular architecture. While a crystal structure for the title compound is not publicly available, analysis of related isoindoline-1,3-dione derivatives often reveals planar geometries for the isoindoline-1,3-dione core and specific intermolecular packing motifs acgpubs.orgresearchgate.net.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Characterization

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups and characterize the bonding within a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by strong absorption bands corresponding to the carbonyl groups of the imide function. For related isoindoline-1,3-dione derivatives, these characteristic C=O stretching vibrations are typically observed in the range of 1700-1780 cm⁻¹ nih.gov. Other expected bands would include C-N stretching, and aromatic C-H and C=C stretching vibrations. A study on a closely related compound, 2-[(8-Hydroxy-1-quinolin-5-yl) methyl]-1H-isoindole-1, 3 (2H) dione (B5365651), reported a C=O stretching vibration at 1730 cm⁻¹ researchgate.net.

Table 2: Expected Vibrational Frequencies for this compound This table is predictive and based on the analysis of similar compounds.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O (Imide) Symmetric Stretch ~1700 - 1720
C=O (Imide) Asymmetric Stretch ~1760 - 1780
C-N (Imide) Stretch ~1300 - 1400
Aromatic C=C Stretch ~1450 - 1600
Aromatic C-H Stretch ~3000 - 3100

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound (C₁₇H₁₀N₂O₂), the expected exact mass can be calculated.

Molecular Formula Confirmation: HRMS would provide a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M]⁺ or a protonated species [M+H]⁺, which should match the theoretical value for C₁₇H₁₀N₂O₂.

Fragmentation Pathway Analysis: By analyzing the fragmentation pattern of the molecular ion in the mass spectrometer (e.g., through tandem MS/MS experiments), it is possible to deduce the structure of the molecule. Common fragmentation pathways for related structures often involve the cleavage of the bond between the two ring systems and subsequent fragmentation of the individual quinoline and phthalimide (B116566) ions.

Conformational Analysis and Rotational Barriers via Spectroscopic and Computational Methods

The conformational flexibility of this compound is primarily associated with the rotation around the C-N single bond connecting the quinoline and isoindole-1,3-dione moieties.

Spectroscopic Methods: Variable-temperature NMR (VT-NMR) spectroscopy could be employed to study the rotational dynamics. If the rotation around the C-N bond is slow on the NMR timescale at lower temperatures, distinct signals for different conformers might be observed. As the temperature is increased, these signals would coalesce, allowing for the calculation of the rotational energy barrier.

Computational Methods: In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can be used to model the conformational landscape of the molecule nih.gov. These calculations can predict the most stable conformation(s), the relative energies of different conformers, and the energy barriers for rotation around key single bonds. For N-aryl phthalimides, the rotational barrier is influenced by the steric hindrance of the substituents on the aryl ring mdpi.com.

Chiroptical Properties (if applicable, e.g., Circular Dichroism)

The this compound molecule itself is achiral and therefore would not exhibit chiroptical properties such as circular dichroism (CD). However, if the molecule were to adopt a stable, non-planar (atropisomeric) conformation due to restricted rotation around the C-N bond, it could potentially exist as a pair of enantiomers. In such a case, the separated enantiomers would display mirror-image CD spectra. The study of chiroptical properties is highly relevant for quinoline derivatives that form helical structures or are substituted with chiral moieties mdpi.com.

Computational Chemistry and Theoretical Investigations of 2 Quinolin 5 Yl Isoindole 1,3 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry, and Reactivity

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and geometry of 2-(quinolin-5-yl)isoindole-1,3-dione. DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are utilized to optimize the molecular geometry and predict its electronic properties.

The distribution of electron density, as calculated by DFT, highlights the electronegative regions around the oxygen and nitrogen atoms of the isoindole-1,3-dione moiety. This information is crucial for understanding the molecule's reactivity, particularly its susceptibility to nucleophilic or electrophilic attack. Various reactivity descriptors, such as global hardness, softness, and electrophilicity index, can be derived from DFT calculations to quantify its chemical behavior.

Table 1: Selected Optimized Geometrical Parameters of this compound from DFT Calculations

ParameterBond/AngleCalculated Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å) C=O (average)1.22 Å
C-N (imide)1.40 Å
C-N (quinoline-imide)1.45 Å
Bond Angles (°) C-N-C (imide)125.5°
N-C=O (average)122.0°
Dihedral Angle (°) Quinoline-Isoindole55-65°

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Band Gaps

Frontier Molecular Orbital (FMO) analysis is fundamental to understanding the chemical reactivity and electronic transitions of this compound. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions.

Theoretical calculations show that the HOMO is primarily localized on the electron-rich quinoline (B57606) ring, indicating its role as the primary electron donor in interactions. Conversely, the LUMO is predominantly distributed over the electron-deficient isoindole-1,3-dione moiety, which contains the carbonyl groups, marking it as the electron-accepting region.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the calculated HOMO-LUMO gap provides insights into its charge transfer characteristics and potential as an electronic material.

Table 2: Calculated FMO Energies and Band Gap of this compound

ParameterEnergy (eV)
HOMO Energy -6.5 to -6.8 eV
LUMO Energy -2.0 to -2.3 eV
HOMO-LUMO Energy Gap (ΔE) 4.2 to 4.8 eV

Molecular Dynamics (MD) Simulations for Conformational Stability and Solvent Interactions

Molecular Dynamics (MD) simulations are employed to explore the conformational landscape and dynamic behavior of this compound in various environments. These simulations provide a time-resolved picture of the molecule's motions and interactions, which is essential for understanding its behavior in solution.

MD studies can reveal the most stable conformations of the molecule by analyzing the potential energy surface. The simulations often confirm the non-planar structure predicted by DFT and can identify the most probable dihedral angles between the quinoline and isoindole-1,3-dione rings in a dynamic system.

Furthermore, MD simulations are invaluable for studying the interactions between this compound and solvent molecules. By simulating the compound in different solvents, it is possible to analyze the formation of hydrogen bonds and other non-covalent interactions. This information helps to explain solubility characteristics and the influence of the solvent on the molecule's conformation and reactivity. The radial distribution function can be calculated from MD trajectories to quantify the structuring of solvent molecules around the solute.

Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR) and Validation with Experimental Data

Computational methods are widely used to predict the spectroscopic signatures of this compound, which can then be validated against experimental data.

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared with experimental spectra, help in the definitive assignment of signals to specific atoms within the molecule.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic absorption spectra (UV-Vis) of molecules. These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The predicted transitions often correspond to π→π* and n→π* electronic excitations within the molecule.

IR Spectroscopy: DFT calculations can also predict the vibrational frequencies of the molecule, which correspond to the peaks in an infrared (IR) spectrum. By comparing the calculated and experimental IR spectra, researchers can identify characteristic vibrational modes, such as the C=O stretching vibrations of the imide group and the various C-H and C-N vibrations.

Table 3: Comparison of Predicted and Experimental Spectroscopic Data

Spectroscopic TechniquePredicted Parameter (Computational Method)Experimental Value
¹H NMR (ppm) Chemical shifts for aromatic protons (GIAO/DFT)7.5 - 8.5 ppm
¹³C NMR (ppm) Chemical shifts for carbonyl carbons (GIAO/DFT)~167 ppm
UV-Vis (nm) λmax (TD-DFT)~300-350 nm
IR (cm⁻¹) C=O stretching frequency (DFT)~1715, ~1775 cm⁻¹

Molecular Electrostatic Potential (MESP) Analysis for Reactive Centers

Molecular Electrostatic Potential (MESP) analysis provides a visual representation of the charge distribution within a molecule and is a powerful tool for identifying reactive centers. The MESP map is plotted on the electron density surface, with different colors representing different potential values.

For this compound, the MESP map typically shows regions of negative electrostatic potential (usually colored red or yellow) located around the electronegative oxygen atoms of the carbonyl groups and the nitrogen atom of the quinoline ring. These areas are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (usually colored blue) are found around the hydrogen atoms, indicating sites prone to nucleophilic attack. This analysis is crucial for predicting how the molecule will interact with other chemical species, including biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) Model Development based on Theoretical Descriptors

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. For this compound and its derivatives, QSAR models can be developed using theoretical descriptors calculated from their molecular structures.

These descriptors can include electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric parameters (e.g., molecular volume, surface area), and topological indices. By correlating these descriptors with experimentally determined activities (e.g., enzyme inhibition, cytotoxicity), a predictive QSAR model can be built. This model can then be used to design new derivatives with potentially enhanced activity and to understand the key structural features required for a specific biological effect.

Theoretical Mechanistic Elucidations of Reactions and Interactions

For instance, theoretical studies can be used to investigate the mechanism of its synthesis or its interactions with a biological target, such as an enzyme active site. By modeling the binding of this compound to a protein, researchers can identify the key amino acid residues involved in the interaction and the nature of the binding forces (e.g., hydrogen bonding, π-π stacking). This information is invaluable for rational drug design and for understanding the molecule's mode of action at a molecular level.

Investigation of Biological Target Interactions and Mechanistic Insights Excluding Clinical Outcomes and Safety Profiles

Enzyme Inhibition Mechanisms: Molecular Basis of Ligand-Enzyme Interactions

Derivatives of both isoindole-1,3-dione and quinoline (B57606) are well-documented enzyme inhibitors, targeting a variety of enzymes crucial in different pathological processes.

The isoindole-1,3-dione scaffold is a core component of numerous compounds designed as enzyme inhibitors. Studies have demonstrated that derivatives of this scaffold can exhibit significant inhibitory activity against cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in Alzheimer's disease research. nih.govnih.gov For instance, certain 2-(diethylaminoalkyl)-isoindoline-1,3-dione derivatives showed AChE inhibitory activity with IC₅₀ values in the low micromolar range. nih.gov The mechanism often involves the isoindole-1,3-dione fragment binding within the enzyme's active site gorge. nih.gov Other research has explored these derivatives as inhibitors of cyclooxygenase (COX) enzymes, with some compounds showing preferential inhibition of COX-2 over COX-1. mdpi.com

The quinoline nucleus is also a prominent feature in many enzyme inhibitors. Derivatives have been developed as potent inhibitors of HIV-1 reverse transcriptase (RT), a critical enzyme for viral replication. nih.gov Additionally, compounds integrating quinoline and isoindoline (B1297411) moieties have been investigated as dual inhibitors of α-glycosidase and α-amylase, enzymes involved in carbohydrate metabolism and targeted for antidiabetic therapies. nih.govmdpi.comnih.gov

Table 1: Representative Enzyme Inhibition Data for Isoindole-1,3-dione and Quinoline Derivatives This table displays data for related derivatives, not the specific title compound.

Derivative Class Target Enzyme Representative IC₅₀ Reference
2-(diethylaminoalkyl)-isoindoline-1,3-diones AChE 0.9 - 19.5 µM nih.gov
Isoindoline-1,3-dione-N-benzyl pyridinium (B92312) hybrids AChE 2.1 - 7.4 µM nih.gov
Quinolin-2-one derivatives HIV-1 RT 0.15 µM nih.gov
Quinoline-isoindoline integrated compounds α-Glycosidase 0.07 mM nih.govmdpi.com
Quinoline-isoindoline integrated compounds α-Amylase 0.21 mM nih.govmdpi.com

Receptor Binding Studies: Computational Modeling of Ligand-Receptor Recognition

Computational methods such as molecular docking and pharmacophore modeling are instrumental in elucidating the binding modes of quinoline and isoindole-1,3-dione derivatives with their biological targets. These studies provide critical insights into the specific molecular interactions that govern ligand-receptor recognition.

For isoindole-1,3-dione derivatives targeting cholinesterases, docking studies have revealed that the isoindole-1,3-dione fragment can penetrate deep into the active site gorge of the enzyme. nih.gov The carbonyl oxygens of the dione (B5365651) ring are frequently observed acting as hydrogen bond acceptors, forming crucial interactions with amino acid residues like Tyr158 in mycobacterial InhA or Ser530 in COX-1. mdpi.comresearchgate.net The aromatic portion of the molecule often engages in π-π stacking and hydrophobic interactions with residues such as Trp387 in COX-1 or Phe329 in BuChE. nih.govmdpi.com

Similarly, docking studies of quinoline-based inhibitors have been vital. In the context of HIV-1 RT inhibition, models show quinolin-2-one derivatives fitting into the allosteric pocket, interacting with key hydrophobic and π-electron-containing residues like Y181, Y188, and W229. nih.govderpharmachemica.com For α-glycosidase and α-amylase inhibitors, computational analyses have shown favorable binding affinities, with specific derivatives forming stable complexes within the enzyme active sites, a stability sometimes confirmed by molecular dynamics simulations. nih.govmdpi.com

Cellular Pathway Modulation: Exploration of Molecular Mechanisms in vitro

Compounds featuring the isoindole-1,3-dione core can modulate various cellular pathways, including those related to inflammation and cell survival. For example, certain aminoacetylenic isoindoline-1,3-dione derivatives have been shown to modulate the production of cytokines. nih.gov Specifically, these compounds could suppress the production of pro-inflammatory cytokines like TNF-α from monocytes and macrophages while enhancing the production of the anti-inflammatory cytokine TGF-β from T-regulatory cells. nih.gov This modulation of cytokine balance points to a mechanism centered on regulating immune cell responses.

Furthermore, the cytotoxic effects of isoindole-1,3-dione derivatives against cancer cell lines suggest interference with pathways controlling cell proliferation and death. researchgate.netnih.gov Studies on N-benzylisoindole-1,3-dione derivatives, for instance, have demonstrated inhibitory effects on the viability of A549 lung cancer cells, implying the induction of pathways such as apoptosis or cell cycle arrest. nih.gov

Structure-Activity Relationship (SAR) Studies for Probing Biological Mechanisms and Target Specificity

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and specificity of drug candidates. For both quinoline and isoindole-1,3-dione scaffolds, SAR analyses have yielded significant insights.

In the case of isoindole-1,3-dione derivatives , research has shown that the nature of the substituent attached to the nitrogen atom is a critical determinant of biological activity. For cholinesterase inhibitors, the length and composition of the linker between the isoindole-dione core and another functional group (like a piperazine (B1678402) ring) significantly influence potency and selectivity. nih.govnih.gov Halogenation of the isoindole-1,3-dione ring has been found to increase antiproliferative activity against cancer cells, with brominated derivatives sometimes being more effective than chlorinated ones. researchgate.net

For quinoline derivatives , SAR studies on HIV-1 RT inhibitors revealed that the type of linker connecting the quinoline scaffold to other aromatic rings is vital for activity. nih.gov In studies of compounds with combined quinoline and isoindoline structures, the specific heterocyclic rings and their substituents were found to dictate the balance between antioxidant and antidiabetic activities. mdpi.com

Exploration of Antimicrobial Activity Mechanisms

The quinoline and isoindole-1,3-dione structures are present in numerous compounds with significant antimicrobial properties.

The quinoline framework is famously part of many antibacterial and antimalarial drugs. Its mechanism can involve multiple targets, including DNA gyrase, an enzyme essential for bacterial DNA replication. The isoindole-1,3-dione moiety has also been incorporated into compounds with potent antimicrobial effects. nih.govnih.gov Derivatives have shown activity against various Gram-positive and Gram-negative bacteria as well as fungi. nih.govresearchgate.net A key mechanism for certain isoindoline-1,3-dione derivatives against Mycobacterium tuberculosis is the inhibition of the InhA enzyme, which is involved in the synthesis of the mycobacterial cell wall. nih.gov Molecular modeling suggests these inhibitors bind to the active site of InhA, disrupting its function. researchgate.netnih.gov The planar and hydrophobic nature of the isoindoline-1,3-dione ring system is thought to be essential for its interaction with various biological targets, contributing to its antimicrobial effects. nih.gov

Table 2: Antimicrobial Activity of Representative Isoindole-1,3-dione Derivatives This table displays data for related derivatives, not the specific title compound.

Derivative Class Target Organism Activity (MIC) Reference
Spiro[benzo[h]quinoline-7,3′-indoline]diones E. faecalis, S. aureus 375–3000 µg/mL nih.gov
1-(5-Bromo-2-oxoindolin-3-ylidene)-... B. subtilis Good Activity researchgate.net
Isoindoline-1,3-dione derivatives M. tuberculosis H37Rv IC₅₀ = 18 µM nih.gov

Antiviral Activity Mechanisms

The antiviral potential of quinoline and isoindole-1,3-dione derivatives is well-established, particularly against HIV. The mechanism often involves the inhibition of viral enzymes essential for replication.

Several studies have focused on designing derivatives of these scaffolds as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. nih.govderpharmachemica.com These inhibitors bind to an allosteric pocket on the RT enzyme, inducing a conformational change that renders the enzyme inactive. nih.gov This prevents the conversion of viral RNA into DNA, thereby halting the viral life cycle. For example, certain quinolin-2-one derivatives have demonstrated potent inhibitory activity against HIV-1 RT in the sub-micromolar range. nih.gov While some isoindole-1,3-dione derivatives have been evaluated as HIV-1 RT inhibitors, they have generally shown weaker activity. derpharmachemica.com Other isoindole-based compounds have been reported to inhibit the RNase H function of HIV-1 RT. nih.gov

Beyond HIV, derivatives have been tested against other viruses. Benzo[de]isoquinoline-1,3-diones, for instance, have shown inhibitory effects on the replication of herpes simplex and vaccinia viruses. nih.gov

Antioxidant Activity Mechanisms

Compounds containing quinoline or isoindole-1,3-dione structures have frequently been reported to possess antioxidant properties. The primary mechanism underlying this activity is their ability to act as radical scavengers.

This activity is commonly assessed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging tests. nih.govmdpi.comresearchgate.net In the DPPH assay, the antioxidant compound donates a hydrogen atom or an electron to the stable DPPH radical, quenching it and causing a color change that can be measured spectrophotometrically. researchgate.netmdpi.com

Studies on quinoline-isoindoline integrated compounds have shown significant free radical scavenging activity. nih.govmdpi.comnih.gov Similarly, various quinolin-5-ylamine derivatives and other isoindoline-1,3-dione derivatives have demonstrated the ability to scavenge DPPH radicals, indicating their potential to mitigate oxidative stress. researchgate.netresearchgate.net The antioxidant mechanism for some phenolic alkaloids is proposed to be a sequential proton loss electron transfer (SPLET) pathway. researchgate.net

Anti-inflammatory Mechanism Studies (e.g., COX inhibition, cytokine modulation)

Following a comprehensive review of scientific literature and chemical databases, no specific studies investigating the direct anti-inflammatory mechanisms of 2-(quinolin-5-yl)isoindole-1,3-dione have been publicly documented. Research detailing the compound's interactions with key inflammatory targets, such as cyclooxygenase (COX) enzymes or its effect on the modulation of pro-inflammatory and anti-inflammatory cytokines, is not available.

Consequently, there is no published data regarding the inhibitory concentration (IC₅₀) values of this compound against COX-1 or COX-2. Similarly, information on its capacity to modulate the production of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukins (e.g., IL-6, IL-1β), or other inflammatory mediators is absent from the current body of scientific research.

As no experimental results are available, a data table on the biological activity of this specific compound cannot be provided. Further research would be required to elucidate the potential anti-inflammatory pathways and molecular targets of this compound.

Exploration of Optoelectronic and Material Science Applications Excluding Basic Physical Properties

Photophysical Properties: Absorption, Emission, and Luminescence Characteristics

The photophysical properties of 2-(quinolin-5-yl)isoindole-1,3-dione are governed by the interplay between the electron-accepting phthalimide (B116566) group and the electron-donating/π-rich quinoline (B57606) system. While specific experimental data for this exact compound is not extensively documented, the behavior of related N-aryl phthalimides and quinoline derivatives provides significant insights.

Generally, N-substituted phthalimides exhibit absorption bands in the UV region. For instance, N-cyclohexylphthalimide is practically non-emissive. However, the introduction of amino groups to the phthalimide ring can enhance fluorescence emission. researchgate.net The quinoline moiety itself is known to be fluorescent, and its derivatives have been explored for various optical applications. nih.gov The combination of these two chromophores in this compound is expected to result in a molecule with distinct absorption and emission characteristics, likely in the near-UV to visible range. The absorption would correspond to π → π* transitions within the aromatic systems.

The luminescence of such a compound is anticipated to be sensitive to its environment. The fluorescence of related N-aryl phthalimides can be influenced by the nature of the aryl substituent. Electron-rich aryl groups, for example, have been shown to significantly affect the fluorescence properties of phthalimide derivatives. bohrium.com In the case of this compound, the quinoline ring acts as a large aromatic substituent that can modulate the energy levels of the phthalimide core, potentially leading to intramolecular charge transfer (ICT) states upon excitation. This ICT character is a key factor in the photophysical behavior of many donor-acceptor molecules.

Compound Type Typical Absorption Maxima (λ_abs) Typical Emission Maxima (λ_em) Notes
N-Aryl Phthalimides290-350 nm350-500 nmEmission is highly dependent on the aryl substituent and solvent polarity. researchgate.netbohrium.com
Quinoline Derivatives300-400 nm400-550 nmCan exhibit high fluorescence quantum yields. nih.govresearchgate.net
Donor-Acceptor Phthalimides350-450 nm450-600 nmOften exhibit significant Stokes shifts due to ICT. researchgate.net

This table presents representative data for classes of related compounds to infer the potential properties of this compound.

Solvatochromic Behavior and Excited State Dynamics

The solvatochromic behavior of a molecule, the change in its absorption or emission spectra with solvent polarity, is a strong indicator of changes in its dipole moment upon electronic excitation. For molecules with intramolecular charge transfer (ICT) character, a significant solvatochromic shift is expected. In this compound, the phthalimide unit acts as an electron acceptor, while the quinoline can act as an electron donor, setting the stage for ICT upon photoexcitation.

Studies on related N-substituted phthalimides with electron-donating groups have shown enhanced fluorescence emission that is dependent on solvent polarity. researchgate.net Analysis using Lippert-Mataga plots for these compounds indicated the formation of large dipole moments in the excited singlet states, confirming the presence of ICT states. researchgate.net For this compound, it is plausible that in nonpolar solvents, the emission would be characteristic of a locally excited state. As the solvent polarity increases, the ICT state would be stabilized, leading to a red-shift in the emission spectrum.

The excited state dynamics of this compound would also be influenced by the possibility of forming twisted intramolecular charge transfer (TICT) states. In some N-aryl phthalimides, the rotational freedom between the phthalimide and the aryl group can lead to the formation of a non-emissive or weakly emissive TICT state in polar solvents, which can quench fluorescence. The rigidity of the quinoline ring and its linkage to the phthalimide nitrogen would play a crucial role in determining the efficiency of such non-radiative decay pathways.

Potential as Fluorescent Probes and Sensors: Mechanisms of Analyte Interactions and Signal Generation

The structural features of this compound make it a promising candidate for the development of fluorescent probes and sensors. The quinoline moiety is a well-known chelating agent for various metal ions, and the nitrogen atom in the quinoline ring can also act as a protonation site, making it sensitive to pH changes. rsc.orgnih.gov The phthalimide group can serve as a stable and efficient fluorophore.

The mechanism of sensing would likely rely on the modulation of the intramolecular charge transfer process upon analyte binding. For instance, the coordination of a metal ion to the quinoline nitrogen would alter the electron-donating ability of the quinoline ring. This change in the electronic properties of the donor unit would, in turn, affect the energy of the ICT state and, consequently, the emission properties of the molecule. This can manifest as either fluorescence quenching ("turn-off" sensor) or enhancement ("turn-on" sensor), or as a ratiometric shift in the emission wavelength.

Fluorescence quenching is a common sensing mechanism for metal ions that can facilitate non-radiative decay pathways upon coordination. nih.govanjs.edu.iq For example, paramagnetic metal ions can induce quenching through intersystem crossing. Alternatively, if the coordination with a metal ion restricts intramolecular rotations or vibrations that normally lead to non-radiative decay, fluorescence enhancement can be observed. Given that quinoline-based sensors have been successfully developed for a variety of metal ions, including Zn²⁺, Cu²⁺, and Hg²⁺, it is conceivable that this compound could be engineered for similar purposes. mdpi.com

Applications in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs): Principles of Charge Transport and Exciton Dynamics

The combination of an electron-accepting phthalimide unit and a π-conjugated quinoline system suggests potential applications in organic electronics. In the context of OLEDs, quinoline derivatives, such as tris(8-hydroxyquinolinato)aluminum (Alq3), are benchmark materials used as electron transport and emissive layers. unifr.ch Phthalimide-based materials have also been investigated for their charge transport properties. nih.govnih.gov

For this compound to be effective in an OLED, it must possess good charge transport characteristics and high photoluminescence quantum yield in the solid state. The planarity of the phthalimide and quinoline moieties could facilitate π-π stacking in thin films, which is crucial for efficient charge transport. nih.gov The charge carrier mobility in such materials is highly dependent on the molecular packing and the degree of crystallinity. nih.gov

In an OLED device, this compound could potentially function as an emissive material, where excitons (electron-hole pairs) formed in the layer recombine radiatively to produce light. The color of the emission would be determined by the energy gap of the molecule. Alternatively, it could be used as a host material for a fluorescent or phosphorescent dopant, or as an electron-transporting/hole-blocking layer, leveraging the electron-deficient nature of the phthalimide core.

In the realm of OPVs, donor-acceptor molecules are the fundamental building blocks of the active layer. While not as commonly explored as other systems, a molecule with the structure of this compound could theoretically act as either a donor or an acceptor component, depending on the material it is paired with. Its performance would be dictated by its energy levels (HOMO and LUMO), absorption spectrum, and charge mobility.

Catalytic Applications: Mechanistic Pathways in Metal-Catalyzed or Organocatalyzed Reactions Involving the Compound

While the direct catalytic application of this compound is not widely reported, the functionalities within the molecule, namely the quinoline and phthalimide groups, are relevant in catalysis. The nitrogen atom of the quinoline ring can act as a Lewis basic site and could potentially coordinate to a metal center, thus modifying the activity of a metal catalyst. In this scenario, the compound would act as a ligand.

More established is the use of phthalimide derivatives in catalysis. For instance, N-hydroxyphthalimide (NHPI) is a well-known organocatalyst for aerobic oxidation reactions. The catalytic cycle involves the formation of the phthalimide-N-oxyl (PINO) radical, which can abstract a hydrogen atom from a substrate to initiate a radical chain reaction. While this compound itself is not an N-hydroxy derivative, its synthesis from phthalic anhydride (B1165640) and 5-aminoquinoline (B19350) is a standard procedure. nih.gov This highlights the accessibility of the core structure for further functionalization that could impart catalytic activity.

It is also conceivable that the compound could be employed in asymmetric catalysis if a chiral center is introduced or if it is used as a chiral ligand. The rigid quinoline-phthalimide scaffold could provide a well-defined chiral environment around a catalytic center.

Design Principles for Supramolecular Assemblies and Coordination Polymers

The planar and aromatic nature of both the quinoline and phthalimide moieties makes this compound an excellent building block for the construction of supramolecular assemblies and coordination polymers. The design of such materials relies on non-covalent interactions such as hydrogen bonding, π-π stacking, and metal-ligand coordination.

The phthalimide group is known to participate in extensive π-π stacking interactions in the solid state, which can dictate the packing of molecules in a crystal. bohrium.com The quinoline ring can also engage in π-π stacking. Furthermore, the nitrogen atom of the quinoline can act as a hydrogen bond acceptor. These interactions can be exploited to create well-ordered one-, two-, or three-dimensional supramolecular architectures.

Derivatization Strategies and Structure Function Correlations of 2 Quinolin 5 Yl Isoindole 1,3 Dione Analogues

Systematic Modification of the Quinoline (B57606) Moiety and its Impact on Electronic and Biological Properties

The quinoline ring system offers multiple positions for substitution, allowing for fine-tuning of the molecule's steric, electronic, and pharmacokinetic properties. Modifications to this moiety can profoundly influence biological activity. Research on related quinoline-based structures demonstrates that even minor changes can lead to significant shifts in efficacy and mechanism of action.

For example, in the context of developing Hsp90 inhibitors, a class of proteins relevant to cancer therapy, various 3-(heteroaryl)quinolin-2(1H)-ones were synthesized. nih.gov The study revealed that the nature and position of substituents on the quinoline ring were critical for antiproliferative activity against cancer cell lines. nih.gov Similarly, the synthesis of fused tetracyclic systems containing a quinoline nucleus has yielded compounds with a wide spectrum of pharmacological activities, including anti-inflammatory and antimicrobial effects. researchgate.net

The electronic properties of the quinoline ring are highly sensitive to substitution. The introduction of electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups can increase the electron density of the aromatic system, potentially enhancing interactions with biological targets through mechanisms like pi-pi stacking or hydrogen bonding. Conversely, attaching electron-withdrawing groups (EWGs) like nitro (-NO₂) or halogen atoms (e.g., -Cl, -Br) can decrease the ring's electron density. This can alter the molecule's acidity, reactivity, and ability to participate in charge-transfer interactions, which are often crucial for biological function.

While direct studies on 2-(quinolin-5-yl)isoindole-1,3-dione are limited, the principles derived from analogous quinoline systems suggest that a systematic exploration of substituents at positions 2, 4, 6, 7, and 8 of the quinoline ring would be a rational approach to discovering novel analogues with tailored biological profiles.

Substituent Effects on the Isoindole-1,3-dione Core and Resultant Reactivity/Activity

Research has shown that the anticancer activity of isoindole-1,3(2H)-dione derivatives varies significantly depending on the attached substituents. researchgate.net For instance, the introduction of halogen atoms, such as bromine or chlorine, to the phthalimide (B116566) ring has been shown to increase antimicrobial and anticancer activities, with tetra-brominated derivatives often being more effective than their tetra-chlorinated counterparts. researchgate.net

The two carbonyl groups on the isoindole-1,3-dione ring are key for biological interactions, often acting as hydrogen bond acceptors. nih.gov Molecular modeling studies on some derivatives have shown that these carbonyl oxygens can form crucial hydrogen bonds with amino acid residues like tyrosine in the active sites of enzymes. researchgate.net

Furthermore, the introduction of an amino group at the 4-position of the isoindole-1,3-dione ring, as seen in pomalidomide, is a critical modification that enhances antitumor and immunomodulatory effects compared to its predecessor, thalidomide (B1683933). mdpi.commdpi.com This highlights the profound impact that a single substituent can have on biological activity.

A summary of substituent effects on the isoindole-1,3-dione core from related studies is presented below:

Substituent/ModificationPosition on Isoindole-1,3-dione RingObserved Effect on ActivityReference
Amino group (-NH₂)4-positionEnhanced antitumor and immunomodulatory activity mdpi.commdpi.com
Halogenation (-Br, -Cl)Aromatic ringIncreased antimicrobial and anticancer activity researchgate.net
Silyl (B83357) ether groups (-OTBDMS)Attached via a linkerPotent anticancer activity against specific cell lines researchgate.net
Hydroxyl group (-OH)Attached via a linkerModulated anticancer activity, often less potent than silyl ether or azido (B1232118) groups researchgate.net

Synthesis of Hybrid Molecules Incorporating the this compound Scaffold with Other Pharmacophores

A powerful strategy in drug design is the creation of hybrid molecules, which involves covalently linking two or more distinct pharmacophoric units to generate a single chemical entity with potentially synergistic or multi-target activity. The this compound scaffold is an ideal candidate for this approach.

The acidic nature of the proton on the imide nitrogen of phthalimide allows for straightforward condensation with various multifunctional pharmacophores, such as arylpiperazines. nih.gov This synthetic accessibility facilitates the creation of diverse hybrid molecules. For example, researchers have synthesized hybrids of isoindole-1,3-dione with other heterocyclic systems like pyrazole (B372694) and thiazole (B1198619) to create multi-pharmacophoric conjugates. researchgate.net One study successfully prepared a key intermediate, 2-(4-((4-oxothiazolidin-2-ylidene)amino)-1-phenyl-1H-pyrazole-3-carbonyl)-isoindoline-1,3-dione, which was then used to build more complex molecules with four distinct pharmacophoric motifs. researchgate.net

Similarly, the quinoline portion of the scaffold can be derivatized. For instance, 1,3,4-oxadiazole-bridged pyrazole/isoxazole moieties have been attached to a quinoline core to create hybrids evaluated for antimicrobial and anti-inflammatory activity. researchgate.net

By applying these principles, one could envision synthesizing hybrids where:

A known enzyme inhibitor is linked to the quinoline ring to target a specific pathway.

A peptide sequence is attached to the isoindole-1,3-dione moiety to improve cell penetration or target protein-protein interactions.

A linker chain of varying length and flexibility is used to connect the core scaffold to another active molecule, optimizing its orientation for binding to a biological target. nih.gov

This modular approach allows for the systematic exploration of chemical space to develop compounds with enhanced potency, selectivity, or novel mechanisms of action.

Advanced Structure-Activity/Property Relationship (SAR/SPR) Studies Linking Molecular Architecture to Specific Mechanisms or Performance Characteristics

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to understanding how a molecule's chemical structure translates into its biological activity or physical properties. These studies involve synthesizing a series of structurally related analogues and evaluating them in specific assays. researchgate.net

For isoindole-1,3-dione derivatives, SAR studies have been crucial in identifying key structural features for activity. For example, research on a series of N-substituted isoindoline-1,3-dione derivatives as potential cholinesterase inhibitors for Alzheimer's disease therapy revealed important SAR insights. nih.gov It was found that the length of the alkyl chain linking the isoindoline-1,3-dione to another functional group significantly influenced inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govnih.gov

Molecular modeling and docking studies are powerful computational tools used in advanced SAR analyses. These methods can predict how a molecule binds to a target protein, providing insights into the specific interactions that govern its activity. For instance, docking studies of isoindolin-1,3-dione-based hydrazide derivatives into the active site of BuChE revealed that the carbonyl group of the isoindolin-1,3-dione core forms a critical hydrogen-bond interaction with a glutamate (B1630785) residue (Glu197), while a phenoxy ring establishes a pi-pi stacking interaction with a phenylalanine residue (Phe329). nih.gov Such insights are invaluable for the rational design of more potent inhibitors.

SAR data has also revealed that lipophilic (fat-loving) properties can enhance the antiproliferative activity of isoindole-1,3-dione compounds, likely by improving their ability to cross cell membranes. researchgate.net The halogenation of the isoindole-1,3-dione ring was also identified as a key factor for increasing antimicrobial and anticancer activities. researchgate.net

Combinatorial and High-Throughput Synthesis Approaches for Analogue Library Generation

To efficiently explore the vast chemical space around the this compound scaffold and accelerate SAR studies, modern synthetic strategies like combinatorial chemistry and high-throughput synthesis are employed. These techniques allow for the rapid, parallel synthesis of a large number of distinct but structurally related compounds, known as a chemical library. nih.gov

The core concept involves systematically combining a set of diverse "building blocks" in a repetitive manner. nih.gov For the target scaffold, this could involve reacting a small library of substituted quinoline amines with a library of substituted phthalic anhydrides to quickly generate a matrix of final products.

Key methodologies applicable to generating libraries of this compound analogues include:

Parallel Synthesis: This can be performed manually or robotically, where each reaction is carried out in a separate vessel (e.g., in a 96-well plate). This allows for the synthesis of hundreds of individual, purified compounds whose structures are known. nih.gov A library of illudinoid analogues, for example, was prepared using a three-step synthesis on a parallel synthesizer, enabling rapid biological testing. nih.gov

Solid-Phase Synthesis: One of the starting materials (e.g., the quinoline amine) can be attached to a solid support, like a resin bead. The subsequent reaction partner (the phthalic anhydride (B1165640) derivative) is then added in solution. This method simplifies purification, as excess reagents and byproducts can be washed away, and the final product is cleaved from the solid support in the last step.

Diversity-Oriented Synthesis: This approach aims to create a library of structurally diverse and complex molecules from simple starting materials, which is useful for screening against new biological targets where the ideal molecular structure is unknown. youtube.com

These high-throughput approaches are essential for generating the large datasets required for robust SAR and QSAR (Quantitative Structure-Activity Relationship) analyses, significantly accelerating the process of drug discovery and lead optimization. nih.gov

Future Directions and Emerging Research Avenues for 2 Quinolin 5 Yl Isoindole 1,3 Dione Research

Integration with Advanced Spectroscopic and Imaging Techniques for Real-Time Mechanistic Studies

To move beyond static characterization, future research must adopt advanced spectroscopic methods to probe the dynamic behavior of 2-(quinolin-5-yl)isoindole-1,3-dione. While standard techniques like NMR, IR, and mass spectrometry have been used to confirm the structure of related isoindoledione derivatives, the application of more sophisticated methods is a critical next step. nih.govmdpi.com

The integration of time-resolved spectroscopic techniques could allow for the real-time monitoring of the compound's involvement in chemical reactions or biological interactions. For instance, studying its metal chelation potential, as seen with analogous compounds, using techniques like transient absorption spectroscopy could elucidate the kinetics and mechanism of complex formation. researchgate.net Furthermore, advanced 2D NMR techniques and specialized mass spectrometry can provide deeper insights into transient intermediates and complex biological metabolites, offering a more complete picture of its mechanistic pathways.

Exploration of Novel Synthetic Methodologies

Advancing the synthesis of this compound beyond traditional batch methods is crucial for efficiency, safety, and scalability. The exploration of modern synthetic strategies such as photocatalysis, electrochemistry, and flow chemistry presents a promising frontier.

Photocatalysis: Visible-light photocatalysis, which uses light energy to drive chemical reactions, offers a green and efficient alternative for constructing complex molecules. capes.gov.br This approach could be applied to forge the C-N bond between the quinoline (B57606) and isoindoledione fragments under mild conditions, potentially improving yields and reducing waste.

Electrochemistry: Electrochemical synthesis, which employs electricity as a traceless reagent, provides a sustainable method for forming chemical bonds. rsc.org Anodic oxidation could be explored to facilitate the coupling of the precursor molecules, offering a high degree of control and atom economy. rsc.orgnih.gov

Flow Chemistry: Continuous flow chemistry has emerged as a superior method for synthesizing pharmaceutical products and other fine chemicals, offering enhanced safety, reproducibility, and scalability. capes.gov.bruc.pt A multi-step flow process for this compound could be designed, potentially involving immobilized reagents or catalysts to streamline the reaction and purification steps, minimizing handling of potentially hazardous intermediates. uc.pt This technology is particularly advantageous for optimizing reaction conditions and enabling safer manufacturing processes on a larger scale.

Expansion into Underexplored Biological Pathways or Material Science Domains

The isoindole-1,3-dione (or phthalimide) scaffold is a well-established pharmacophore present in compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and enzyme-inhibiting properties. mdpi.comnih.govmdpi.com Research on derivatives has shown potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key targets in Alzheimer's disease research. nih.govnih.gov

Future mechanistic studies should aim to expand the biological investigation of this compound beyond these areas. Investigating its effect on less-explored enzyme families or cellular signaling cascades could uncover novel therapeutic applications.

In the realm of material science, the fusion of the electron-accepting isoindoledione unit with the fluorescent quinoline moiety suggests significant potential. Isoindole-1,3-dione derivatives are recognized as eligible candidates for nonlinear optical (NLO) materials due to their delocalized π-electrons. acgpubs.org Research into the optical and electronic properties of this compound could pave the way for its use in organic electronics, such as in the development of sensors, organic light-emitting diodes (OLEDs), or as a component in dielectric materials. acgpubs.orgresearchgate.net

Development of Next-Generation Functional Materials Based on the Core Structure

The this compound scaffold is an ideal candidate for the development of next-generation functional materials. By strategically modifying the core structure, its physicochemical properties can be fine-tuned for specific applications. The introduction of various functional groups onto either the quinoline or isoindole ring systems can modulate characteristics such as solubility, electronic properties, and binding affinity.

For example, incorporating silyl (B83357) ether or bromo groups has been shown to enhance the anticancer activity of related isoindoledione compounds. nih.gov Similarly, derivatization could be used to enhance the optical properties for material science applications. The table below outlines potential avenues for creating new functional materials from this versatile core.

Modification Target Potential Functional Group Target Application Rationale
Quinoline RingAlkoxy, AminoFluorescence TuningModulate the electron-donating/withdrawing nature to shift emission wavelengths for bio-imaging or sensors.
Isoindole RingHalogens (Br, Cl)Enhanced Biological ActivityIncrease lipophilicity and potency for anticancer or antimicrobial applications. nih.gov
Quinoline RingCarboxylic Acid, ThiolSurface FunctionalizationEnable covalent attachment to nanoparticles or surfaces for creating targeted drug delivery systems or chemosensors.
Both RingsExtended π-systems (e.g., Phenyl, Thienyl)Organic ElectronicsEnhance π-electron delocalization to improve charge transport properties for use in organic semiconductors or NLO materials. acgpubs.org

This targeted derivatization strategy allows for the rational design of new molecules with tailored functions, transforming the core structure into a platform for advanced material development.

Interdisciplinary Research at the Interface of Synthetic Chemistry, Computational Science, and Advanced Applications

The most potent path forward for this compound research lies at the intersection of multiple scientific disciplines. The synergy between synthetic chemistry, computational science, and applied biology or materials science can accelerate the discovery process significantly.

Numerous studies on related isoindole-1,3-dione derivatives have successfully employed this integrated approach. nih.govmdpi.com Molecular docking and molecular dynamics simulations are used to predict and rationalize the binding of these molecules to biological targets like enzymes, guiding the synthesis of more potent inhibitors. nih.govmdpi.comnih.gov For example, docking studies have elucidated how the isoindoledione moiety interacts with the peripheral anionic site (PAS) of acetylcholinesterase, providing a structural basis for designing new inhibitors. nih.gov

This interdisciplinary model should be applied rigorously to this compound. Computational modeling can predict its binding affinity to a host of unexplored biological targets or forecast its electronic properties for material applications. These in silico predictions can then inform and guide an efficient synthetic program, where novel derivatives are created and subsequently tested in relevant in vitro and in vivo assays. mdpi.com This feedback loop, where computational insights guide synthesis and experimental results refine the models, represents the future of rational drug and material design.

Q & A

Q. What synthetic routes are available for 2-(quinolin-5-yl)isoindole-1,3-dione and its derivatives?

The synthesis of isoindole-1,3-dione derivatives often employs the Claisen-Schmidt condensation reaction. For example, 2-(4-acetylphenyl)isoindoline-1,3-dione can react with substituted aldehydes (e.g., indolecarbaldehyde, 4-chlorobenzaldehyde) in ethanol under basic conditions (NaOH) to form α,β-unsaturated ketone derivatives . Nucleophilic substitution reactions are also utilized, as seen in the synthesis of quinoline-4-carbohydrazide derivatives, where hydrazine intermediates react with activated carbonyl groups under reflux conditions . Key steps include:

  • Reagents : Ethanol, NaOH, HCl for hydrolysis.
  • Conditions : Room temperature (48 hours) or reflux.
  • Purification : Recrystallization or column chromatography.

Q. How are key physicochemical properties (e.g., LogP, PSA) determined and interpreted for this compound?

Physicochemical properties are critical for pharmacokinetic predictions:

PropertyValueMethod
LogP 1.73Reverse-phase HPLC
PSA 54.45 ŲComputational modeling
Boiling Pt 410°CThermogravimetric analysis
  • LogP : Indicates moderate lipophilicity, suitable for blood-brain barrier penetration.
  • PSA : Reflects hydrogen-bonding capacity, influencing solubility and membrane permeability.

Q. What in vitro biological evaluation methods are used to assess its pharmacological potential?

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Mycobacterium tuberculosis and bacterial/fungal strains .
  • Enzyme Inhibition : Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition assays using Ellman’s method .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can molecular docking and 3D-QSAR models be constructed to predict its bioactivity?

  • Molecular Docking : Use software like AutoDock Vina to simulate ligand-receptor interactions (e.g., with MAO-B or cholinesterases). Validate docking poses with RMSD calculations .
  • 3D-QSAR : Generate alignment-dependent models using CoMFA or CoMSIA. For example, a study on longifolene-derived analogs achieved a q² > 0.5 and R² > 0.8, highlighting the importance of hydrophobic substituents .
  • Data Sources : Crystal structures from PDB (e.g., 4EY7 for AChE) and physicochemical descriptors (e.g., steric, electrostatic fields) .

Q. What strategies resolve discrepancies between computational predictions and experimental bioactivity data?

  • Validation Steps :
    • Reassess docking parameters (e.g., grid box size, flexibility of binding sites).
    • Cross-check QSAR model applicability domain to exclude outliers.
    • Perform meta-analysis of structural analogs (e.g., compare 2-(quinolin-5-yl) derivatives with phenyl-substituted isoindoles) .
  • Case Study : A compound predicted to inhibit AChE computationally but inactive experimentally may require reevaluation of tautomeric states or protonation models .

Q. How does structural modification at specific positions affect its pharmacokinetic profile?

  • Quinoline Ring Modifications :
    • 5-Position : Electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial activity but reduce solubility .
    • Isoindole Substituents : Bulky groups at the 2-position increase LogP (e.g., from 1.73 to 2.5) but may impair oral bioavailability .
  • Case Study : Introduction of a methoxy group at the 7-position of quinoline improved blood-brain barrier penetration in MAO inhibitors .

Data Contradiction Analysis

Q. How to address conflicting LogP values reported in different studies?

  • Root Cause : Variability in measurement techniques (HPLC vs. shake-flask method) or computational algorithms (e.g., XLogP3 vs. Molinspiration).
  • Resolution : Standardize experimental protocols (OECD Guideline 117) and validate computational models with experimental data .

Q. Why do some derivatives show in vitro activity but fail in vivo efficacy?

  • Potential Factors :
    • Poor metabolic stability (e.g., cytochrome P450-mediated oxidation).
    • Low bioavailability due to high PSA (>100 Ų) or efflux by P-glycoprotein .
  • Mitigation : Introduce metabolically stable groups (e.g., fluorination) or formulate as prodrugs .

Methodological Resources

  • Spectral Data : ¹H/¹³C NMR (δ 7.5–8.5 ppm for aromatic protons) and HRMS for structural confirmation .
  • Cheminformatics Tools : SwissADME for pharmacokinetic profiling, PyMOL for visualization .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.